molecular formula C8H14O B8402367 2-(4-Methyl-3-pentenyl)oxirane

2-(4-Methyl-3-pentenyl)oxirane

Cat. No.: B8402367
M. Wt: 126.20 g/mol
InChI Key: JMULBHMOZJKITE-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-pentenyl)oxirane is a terpene-derived oxirane compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . This compound belongs to a class of epoxides known for their high reactivity, making them valuable synthetic intermediates for constructing more complex molecules through ring-opening reactions with nucleophiles such as water, alcohols, acids, and amines . In research, oxirane compounds of this nature serve as critical building blocks in organic synthesis, with potential applications in the development of specialized polymers, resins, and fine chemicals . Its structure suggests it is an epoxidized terpene alcohol, closely related to compounds like 1,2-Oxolinalool . Similar epoxidized terpenes are of significant interest in the modification of natural products, such as essential oils, to create novel derivatives with altered physicochemical properties for potential use in various industrial and scientific applications . As a highly functionalized molecule, it provides researchers with a versatile scaffold for exploring structure-activity relationships in material science and chemical biology. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)oxirane

InChI

InChI=1S/C8H14O/c1-7(2)4-3-5-8-6-9-8/h4,8H,3,5-6H2,1-2H3

InChI Key

JMULBHMOZJKITE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1CO1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

The reactivity, applications, and physicochemical properties of 2-(4-Methyl-3-pentenyl)oxirane are influenced by its substituents. Below is a comparative analysis with analogous epoxides:

Compound Name Molecular Formula Key Substituents Reactivity/Applications Safety Profile (GHS) References
This compound C₁₀H₁₈O 4-Methyl-3-pentenyl Polymer crosslinking, fragrance intermediates (floral notes) Limited data; likely irritant (Category 2)
Epichlorohydrin C₃H₅ClO Chloromethyl Epoxy resin precursor, high reactivity with amines/thiols H351 (carcinogenicity), H335 (respiratory)
2-(4-Nitrophenoxy)methyloxirane C₉H₉NO₄ 4-Nitrophenoxy Electrophilic glycidyl ether; used in adhesives, surface coatings H302 (acute toxicity), H315 (skin irritation)
2-(4-Ethenylphenyl)oxirane C₁₀H₁₀O 4-Ethenylphenyl Polymer modification (styrene-based resins), drug synthesis Limited data; moderate toxicity
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 4-Methoxyphenyl, methyl Fragrance (anethole derivative), chiral synthon Not classified
2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane C₁₇H₁₈O₃ Benzyl-phenoxy Specialty polymer additive, lab reagent H302, H315, H319 (eye irritation)

Reactivity and Functional Group Influence

  • Electrophilicity: The electron-withdrawing nitro group in 2-(4-nitrophenoxy)methyloxirane enhances electrophilic ring-opening, making it reactive toward nucleophiles like amines (e.g., in epoxy curing) . In contrast, this compound’s alkenyl group provides steric hindrance, slowing reactions compared to smaller epoxides like epichlorohydrin .
  • Steric Effects : Bulky substituents (e.g., 4-methylpentenyl in this compound) reduce accessibility to the epoxide oxygen, influencing regioselectivity in catalytic asymmetric epoxidation ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methyl-3-pentenyl)oxirane, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via epoxidation of 4-methyl-3-pentenyl alkenes using peracids (e.g., m-chloroperbenzoic acid, m-CPBA) under mild conditions (0–25°C) . Yields depend on the electron density of the alkene and steric hindrance. For stereochemical control, asymmetric epoxidation with chiral catalysts (e.g., Sharpless or Jacobsen systems) can be employed, though diastereomer separation via column chromatography may still be required .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies the oxirane ring protons (δ 3.1–3.4 ppm) and methyl-pentenyl substituents (δ 1.6–2.1 ppm for allylic CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C9_9H16_{16}O2_2, MW 156.22) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations at 840–880 cm1^{-1} (epoxide ring) and 2960 cm1^{-1} (C-H of CH3_3) .

Q. What are the common reactivity patterns of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer : The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic factors. For example:

  • Acidic Conditions : Ring-opening with H2_2O/H+^+ yields diols; regioselectivity is influenced by acid strength .
  • Basic Conditions : Reaction with amines (e.g., NH3_3) produces β-amino alcohols; solvent polarity (e.g., DMF vs. THF) affects reaction rates .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The 4-methyl-3-pentenyl group introduces steric bulk, limiting access to the oxirane ring in transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling). Computational DFT studies can model transition states to predict regioselectivity in [3+2] cycloadditions with nitrones . Experimental validation requires kinetic monitoring via in-situ FTIR or HPLC .

Q. What strategies resolve contradictions in reported diastereomer ratios during asymmetric synthesis of this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For example:

  • Chiral Salen-Mn(III) Catalysts : Higher enantiomeric excess (ee) is achieved in non-polar solvents (e.g., toluene) due to reduced catalyst aggregation .
  • Data Reconciliation : Compare ee values across studies using chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and standardize reaction protocols .

Q. How can computational methods predict the biological interactions of this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) targeting the oxirane ring’s electrophilic carbons .
  • ADMET Prediction : Tools like SwissADME assess toxicity risks (e.g., epoxide reactivity with glutathione) . Experimental validation requires in vitro assays (e.g., HepG2 cell viability tests) .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on the oxidative stability of this compound under ambient conditions?

  • Methodological Answer :

  • Contradiction Source : Some studies report rapid decomposition (e.g., in air), while others note stability for weeks under N2_2.
  • Resolution : Conduct accelerated stability studies using O2_2-sensitive probes (e.g., EPR spectroscopy) to quantify radical formation. Store samples with radical scavengers (e.g., BHT) to suppress autoxidation .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust reagent addition rates in real-time .
  • Quality Control : Implement GC-MS with internal standards (e.g., d8_8-toluene) to quantify impurities and ensure batch consistency .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight156.22 g/mol
Epoxidation Yield (m-CPBA)72–85% (THF, 0°C)
Diastereomer Ratio (Sharpless)88:12 (ee >90%)
1^1H NMR (Oxirane Protons)δ 3.2–3.4 ppm (multiplet)

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